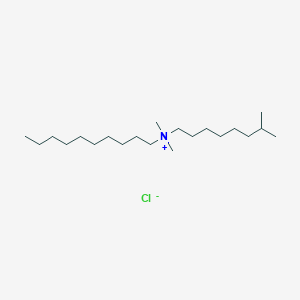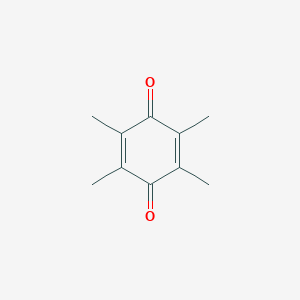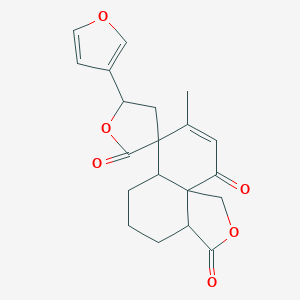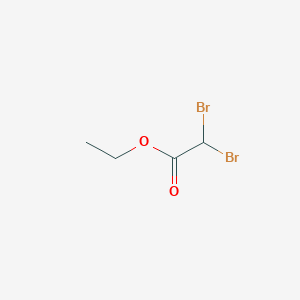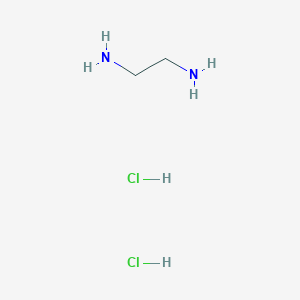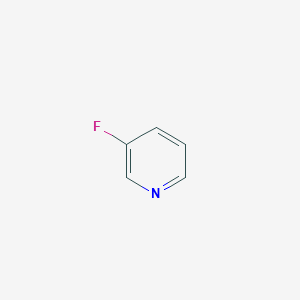
3-Fluoropyridine
Übersicht
Beschreibung
3-Fluoropyridine is a compound with the molecular formula C5H4FN . It is used as a pharmaceutical and pesticide intermediate . The molecular weight of 3-Fluoropyridine is 97.09 g/mol .
Synthesis Analysis
3-Fluoropyridine can be synthesized through various methods. One method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C .
Molecular Structure Analysis
The molecular structure of 3-Fluoropyridine consists of a pyridine ring with a fluorine atom attached at the 3rd position . The InChI key for 3-Fluoropyridine is CELKOWQJPVJKIL-UHFFFAOYSA-N .
Chemical Reactions Analysis
3-Fluoropyridine has been investigated by means of two-photon resonance-enhanced multi photon ionization (REMPI), mass-analyzed threshold ionization (MATI) and one-photon vacuum-ultraviolet (VUV) MATI spectroscopy .
Physical And Chemical Properties Analysis
3-Fluoropyridine is a clear, colorless to yellow liquid . It has a density of 1.13 g/mL at 25°C . The boiling point of 3-Fluoropyridine is 107-108°C . It has a refractive index of n20/D 1.472 .
Wissenschaftliche Forschungsanwendungen
Electronically Excited State Studies
3-Fluoropyridine has been used in the study of the first electronically excited state and its ionic structure . This was achieved by means of two-photon resonance-enhanced multi-photon ionization (REMPI), mass-analyzed threshold ionization (MATI), and one-photon vacuum-ultraviolet (VUV) MATI spectroscopy . The aim was to determine the effect of m-fluorine substitution on the vibronic structure of the first electronically excited and ionic ground state .
Synthesis of Fluorinated Pyridines
3-Fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Preparation of 18 F-Substituted Pyridines
3-Fluoropyridine is used in the preparation of 18 F-substituted pyridines . These compounds present a special interest as potential imaging agents for various biological applications .
Agricultural Products
3-Fluoropyridine is used in the search for new agricultural products having improved physical, biological, and environmental properties . One of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .
Microwave Spectrum Studies
The microwave spectrum of 3-Fluoropyridine has been investigated in the frequency range of 8-18GHz at dry ice temperature .
Deprotonation Studies
Deprotonation of 3-Fluoropyridine with Bu3MgLi in THF at -10°C has been studied .
Synthesis of 3-Halopyridin-4-yl-Boronic Acids and Esters
3-Fluoropyridine was used in the synthesis of 3-halopyridin-4-yl-boronic acids and esters .
Safety and Hazards
3-Fluoropyridine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling 3-Fluoropyridine .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
The mode of action of 3-Fluoropyridine involves its interaction with its targets, leading to changes at the molecular level. It was proposed that under basic conditions, 3-Fluoropyridine undergoes heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates fluoride to give a cation .
Biochemical Pathways
It’s known that a wide spectrum of fluorinated aromatic compounds, including 3-fluoropyridine, has been synthesized by electrophilic fluorination of arylboronic acids .
Pharmacokinetics
The compound’s physical properties such as its boiling point (107-108 °c) and density (113 g/mL at 25 °C) could potentially influence its pharmacokinetic behavior .
Result of Action
It’s known that 3-fluoropyridine is oxidized to corresponding n-oxides, which on treatment with hot acetic anhydride and hydrolysis yields 3-halo-2-pyridones .
Action Environment
The compound’s stability and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other chemical species .
Eigenschaften
IUPAC Name |
3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-2-1-3-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELKOWQJPVJKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190688 | |
| Record name | 3-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropyridine | |
CAS RN |
372-47-4 | |
| Record name | 3-Fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoropyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP9KGY2VWZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-fluoropyridine?
A1: 3-Fluoropyridine has the molecular formula C5H4FN and a molecular weight of 97.09 g/mol.
Q2: What spectroscopic techniques have been used to characterize 3-fluoropyridine?
A2: Various spectroscopic methods have been employed to analyze 3-fluoropyridine, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique has been used to determine the relative sign between the JCF and JHF scalar couplings in 3-fluoropyridine. []
- Microwave Rotational Spectroscopy: This method has been employed to investigate the ground state rotational spectra of 3-fluoropyridine and its isotopologues. [, ]
- Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques have been used to study the vibrational modes of 3-fluoropyridine in both the ground and excited states. [, ]
- Vacuum Ultraviolet Photoelectron Spectroscopy: This technique has been used to determine the ionization energies and electronic structure of 3-fluoropyridine. []
- Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy: These techniques have provided detailed information about the vibronic structure of 3-fluoropyridine in both the excited and ionic ground states. []
Q3: How does 3-fluoropyridine behave as an additive in soft contact lens materials?
A3: Research indicates that incorporating 3-chloropyridine-4-carboxylic acid and 3-fluoropyridine-4-carboxylic acid into a basic hydrogel contact lens material can enhance wettability and provide UV-blocking properties. []
Q4: Can 3-fluoropyridine be used as a building block in organic synthesis?
A4: Yes, 3-fluoropyridine can be converted into various regioisomers of the corresponding carboxylic acids via selective metalation, highlighting its potential as a versatile building block in organic synthesis. []
Q5: Have there been computational studies on the interactions of 3-fluoropyridine?
A5: Yes, quantum chemical calculations, particularly at the MP2/6-311G(d,p) level of theory, have been utilized to investigate the intermolecular interaction energies and crystal packing motives of 3-fluoropyridine and other fluorinated pyridine derivatives. []
Q6: Is there information on the stability and formulation of 3-fluoropyridine or its derivatives as potential drugs?
A6: While specific information on the stability and formulation of 3-fluoropyridine itself is limited within the provided research, studies on similar compounds offer valuable insights. For instance, research on [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a potential PET tracer, highlights its susceptibility to metabolism, particularly by the cytochrome P450 enzyme CYP2E1. This emphasizes the importance of considering metabolic stability during drug development and exploring strategies like deuteration to potentially enhance stability. [, ]
Q7: Are there studies on the pharmacokinetics of 3-fluoropyridine or its derivatives?
A7: The provided abstracts do not contain information regarding the pharmacokinetics of 3-fluoropyridine or its derivatives.
Q8: What are the effects of long-term administration of a CRAC channel blocker, 3-fluoropyridine-4-carboxylic acid, in a guinea pig model of allergic asthma?
A8: Research shows that long-term administration of 3-fluoropyridine-4-carboxylic acid (FPCA), a CRAC channel blocker, in a guinea pig model of allergic asthma leads to several beneficial effects, including: * Antitussive activity: FPCA effectively suppressed cough, comparable to the effects of codeine. [] * Bronchodilatory effects: FPCA induced bronchodilation, similar to the effects of salbutamol. [] * Anti-inflammatory activity: FPCA significantly reduced exhaled nitric oxide (ENO) levels and the expression of inducible nitric oxide synthase (iNOS), indicating its anti-inflammatory properties. [] * Impact on airway epithelium: FPCA appears to be a more potent inhibitor of respiratory epithelium secretory functions than budesonide, based on cytokine levels in bronchoalveolar lavage fluid and the distribution of c-Fos positivity. []
Q9: How does 3-fluoropyridine compare to other compounds in specific applications?
A9: Comparing 3-fluoropyridine to alternatives is highly context-dependent. For instance, in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), 2,6-di(arylamino)-3-fluoropyridine derivatives have shown promise. Direct comparisons with reference compounds revealed that incorporating a fluorine atom, as seen in 3-fluoropyridine, enhances in vitro anti-HIV activity against both wild-type and drug-resistant mutant strains. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



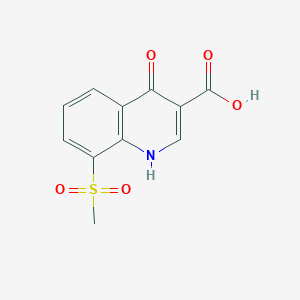
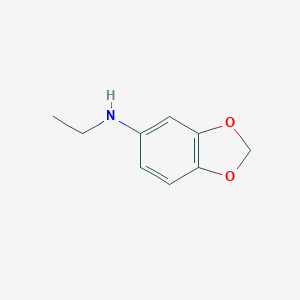

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)
